molecular formula C24H33NO3 B583237 N-Benzyl Salbutamol Acetonide Methyl Ether CAS No. 1797879-98-1

N-Benzyl Salbutamol Acetonide Methyl Ether

Cat. No. B583237
CAS RN: 1797879-98-1
M. Wt: 383.532
InChI Key: CSUJXNKPXMEJCM-UHFFFAOYSA-N
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Description

“N-Benzyl Salbutamol Acetonide Methyl Ether” is a chemical compound with the molecular formula C24H33NO3 and a molecular weight of 383.52 . It falls under various product categories such as Adrenergic receptors, Neurological Drugs, Neurotransmission, Nociception, Depression, Parkinson’s, Schizophrenia, Stress and Anxiety, Pain and Inflammation .


Molecular Structure Analysis

The molecular structure of “N-Benzyl Salbutamol Acetonide Methyl Ether” is represented by the formula C24H33NO3 . Unfortunately, the specific structural details are not available in the search results.


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-Benzyl Salbutamol Acetonide Methyl Ether” are not explicitly detailed in the search results. It is known that it has a molecular weight of 383.52 , but further details such as melting point, boiling point, and density would require additional research.

Safety and Hazards

The specific safety and hazards associated with “N-Benzyl Salbutamol Acetonide Methyl Ether” are not detailed in the search results. It is noted as a controlled product, and documentation may be required to meet relevant regulations .

properties

IUPAC Name

N-benzyl-N-[2-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)-2-methoxyethyl]-2-methylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33NO3/c1-23(2,3)25(15-18-10-8-7-9-11-18)16-22(26-6)19-12-13-21-20(14-19)17-27-24(4,5)28-21/h7-14,22H,15-17H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSUJXNKPXMEJCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC2=C(O1)C=CC(=C2)C(CN(CC3=CC=CC=C3)C(C)(C)C)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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